Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-

Catalog No.
S709459
CAS No.
110726-28-8
M.F
C29H28O3
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylet...

CAS Number

110726-28-8

Product Name

Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-

IUPAC Name

4-[2-[4-[1,1-bis(4-hydroxyphenyl)ethyl]phenyl]propan-2-yl]phenol

Molecular Formula

C29H28O3

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C29H28O3/c1-28(2,21-8-14-25(30)15-9-21)20-4-6-22(7-5-20)29(3,23-10-16-26(31)17-11-23)24-12-18-27(32)19-13-24/h4-19,30-32H,1-3H3

InChI Key

WXYSZTISEJBRHW-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Application in Plastics Industry

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

Potential Biological Activities

Application in Epoxy Resins

Application in Thermal Paper

Application in Dental Sealants

Application in HPLC Analysis

Application in the Production of Polycarbonate Plastics

Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- has the molecular formula C29H28O3 and a molecular weight of 436.54 g/mol. This compound is also known by various synonyms including Bisphenol A and 4,4'-Isopropylidenediphenol . Its structure features two phenolic groups linked by an isopropylidene bridge, which contributes to its unique properties.

Typical of phenolic compounds. Key reactions include:

  • Esterification: Reaction with acids to form esters.
  • Oxidation: Phenolic groups can be oxidized to form quinones.
  • Polymerization: Under certain conditions, it can polymerize to create various polyphenolic materials.

These reactions are important for its application in creating thermosetting plastics and resins.

Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- exhibits various biological activities. It has been studied for its potential endocrine-disrupting effects due to its structural similarity to hormones. Research indicates that it can bind to estrogen receptors, potentially leading to hormonal imbalances . Additionally, it has been investigated for its cytotoxic effects on certain cancer cell lines.

The synthesis of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- typically involves:

  • Condensation reactions: Combining phenol derivatives under acidic conditions.
  • Aldol condensation: Utilizing acetone and phenolic compounds to form the isopropylidene bridge.

These methods allow for the efficient production of the compound in laboratory settings as well as industrial applications.

This compound has a wide range of applications:

  • Plastics and Resins: It is primarily used in the production of polycarbonate plastics and epoxy resins due to its thermal stability and strength.
  • Coatings: Utilized in protective coatings that require high durability.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.

Studies have indicated that Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- interacts with various biological systems. Its effects on hormone receptors have raised concerns regarding its safety in consumer products. Research continues into how this compound interacts with cellular pathways, particularly those related to endocrine function and carcinogenesis .

Several compounds share structural similarities with Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-, including:

Compound NameMolecular FormulaKey Features
Bisphenol AC15H16O2Widely used in plastics; known endocrine disruptor
Bisphenol SC12H10O3Used in epoxy resins; less toxic than Bisphenol A
Bisphenol FC13H12O2Used in polycarbonate production; lower estrogenic activity

Uniqueness

While many bisphenols share similar chemical structures and applications, Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- stands out due to its specific arrangement of hydroxy groups and the isopropylidene bridge. This configuration influences its biological activity and reactivity compared to other bisphenols.

Physical Description

Liquid

XLogP3

6.9

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

110726-28-8

Wikipedia

Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-

General Manufacturing Information

All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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